molecular formula C16H16ClN3S2 B10968915 3-[(2-chlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

3-[(2-chlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10968915
M. Wt: 349.9 g/mol
InChI Key: BNWDCXHHZGWIJZ-UHFFFAOYSA-N
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Description

2-CHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound with a unique structure that includes a chlorobenzyl group, an ethyl group, a thienylmethyl group, and a triazolyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl and thienylmethyl groups. Common reagents used in these reactions include chlorobenzyl chloride, ethyl bromide, and thiophene derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-CHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-CHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-CHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLOROBENZYL [4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClN3S2

Molecular Weight

349.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C16H16ClN3S2/c1-2-20-15(10-13-7-5-9-21-13)18-19-16(20)22-11-12-6-3-4-8-14(12)17/h3-9H,2,10-11H2,1H3

InChI Key

BNWDCXHHZGWIJZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)CC3=CC=CS3

Origin of Product

United States

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